3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
CAS No.: 439937-65-2
Cat. No.: VC3794018
Molecular Formula: C28H29O6PS2
Molecular Weight: 556.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439937-65-2 |
|---|---|
| Molecular Formula | C28H29O6PS2 |
| Molecular Weight | 556.6 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;triphenyl(3-sulfopropyl)phosphanium |
| Standard InChI | InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | AOKLGVCURZKCAC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physico-Chemical Properties
Molecular Architecture
The compound features a triphenylphosphonium group () covalently bonded to a propane-1-sulfonic acid moiety, which is further associated with a tosylate () counterion. This structure confers both lipophilic (via the aromatic rings) and hydrophilic (via the sulfonic acid group) properties, enabling solubility in diverse solvents .
Table 1: Key Physico-Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 556.63 g/mol |
| Solubility | Polar solvents (e.g., water, DMSO) |
| Hazard Classification | Skin Corrosion (Category 1B) |
| Storage Conditions | Combustible corrosive materials (Class 8A) |
| WGK Germany Rating | 3 (Highly water-polluting) |
The SMILES string and InChI key further elucidate its structural features .
Synthesis and Purification
Synthetic Pathways
The primary synthesis route involves two sequential reactions:
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Quaternization of Triphenylphosphine: Triphenylphosphine () reacts with 3-bromopropane-1-sulfonic acid to form 3-(triphenylphosphonio)propane-1-sulfonic acid bromide.
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Anion Exchange: The bromide intermediate undergoes metathesis with p-toluenesulfonic acid () to yield the final tosylate salt.
This method achieves high purity () with impurities limited to halogens (as chloride) and water .
Scalability and Industrial Production
Industrial-scale production requires stringent control over reaction stoichiometry and temperature to prevent side reactions, such as hydrolysis of the sulfonic acid group. Post-synthesis purification typically involves recrystallization from ethanol-water mixtures .
Applications in Organic Synthesis and Materials Science
Phase Transfer Catalysis
The compound’s dual solubility enables its use as a phase transfer catalyst (PTC) in biphasic reactions. For example, it facilitates nucleophilic substitutions by shuttling anions from aqueous to organic phases, enhancing reaction rates and yields .
Ionic Liquid Applications
As a member of the phosphonium-based ionic liquids (ILs), it exhibits low volatility and high thermal stability. Recent studies highlight its potential in electrochemistry, where it serves as an electrolyte additive to improve conductivity in lithium-ion batteries .
Material Science Innovations
In polymer solar cells, derivatives of this compound have been shown to modify the work function of indium tin oxide (ITO) electrodes, improving charge injection efficiency.
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, face shields, P3 respirator cartridges |
| First Aid Measures | Rinse eyes with water for 15 minutes; seek medical attention |
| Storage | Cool, dry place away from oxidizing agents |
Regulatory Compliance
The compound falls under UN 3261 (Corrosive solid, acidic, organic) and requires transport in PG III packaging .
Comparative Analysis with Related Compounds
Phosphonium vs. Ammonium Ionic Liquids
Compared to ammonium-based ILs (e.g., tetrabutylammonium salts), phosphonium variants like 3-(triphenylphosphonio)propane-1-sulfonic acid tosylate exhibit higher thermal stability and lower viscosity, making them preferable for high-temperature applications .
Sulfonic Acid Functionalization
The presence of the sulfonic acid group enhances hydrophilicity compared to non-functionalized phosphonium salts, broadening compatibility with aqueous reaction systems .
Future Research Directions
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Green Chemistry: Developing solvent-free synthesis methods to reduce environmental impact.
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Energy Storage: Optimizing electrochemical performance in next-generation batteries.
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Biological Applications: Exploring antimicrobial properties given the known bioactivity of phosphonium compounds.
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